molecular formula C19H18FN3O5S2 B2599592 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-06-7

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2599592
CAS No.: 865198-06-7
M. Wt: 451.49
InChI Key: AHRGDECXSNQOPN-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a benzoyl imino group, a fluorobenzo[d]thiazolyl moiety, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzoyl Imino Intermediate: This step involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with an appropriate amine to form the benzoyl imino intermediate.

    Cyclization to Form the Benzo[d]thiazole Ring: The intermediate is then subjected to cyclization with a fluorinated thiol to form the benzo[d]thiazole ring.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl imino or fluorobenzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzoyl imino group can form hydrogen bonds with biological macromolecules, while the fluorobenzo[d]thiazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-benzo[d]thiazol-3(2H)-yl)acetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the fluorine atom in (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate enhances its electron-withdrawing capability, which can influence its reactivity and stability. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S2/c1-22(2)30(26,27)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)28-3)15-9-6-13(20)10-16(15)29-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGDECXSNQOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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